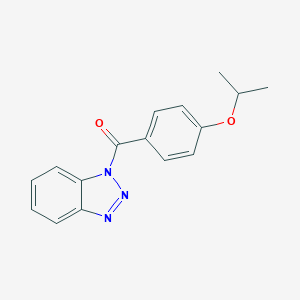
4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl isopropyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Isopropoxybenzoyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl isopropyl ether typically involves the reaction of 4-isopropoxybenzoyl chloride with 1H-1,2,3-benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 1-(4-Isopropoxybenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazoles with various functional groups.
科学研究应用
1-(4-Isopropoxybenzoyl)-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor in various industrial applications, such as in cooling systems and pipelines.
作用机制
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl isopropyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
- 1-(4-Methoxybenzoyl)-1H-1,2,3-benzotriazole
- 1-(4-Ethoxybenzoyl)-1H-1,2,3-benzotriazole
- 1-(4-Butoxybenzoyl)-1H-1,2,3-benzotriazole
Comparison: 1-(4-Isopropoxybenzoyl)-1H-1,2,3-benzotriazole is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31g/mol |
IUPAC 名称 |
benzotriazol-1-yl-(4-propan-2-yloxyphenyl)methanone |
InChI |
InChI=1S/C16H15N3O2/c1-11(2)21-13-9-7-12(8-10-13)16(20)19-15-6-4-3-5-14(15)17-18-19/h3-11H,1-2H3 |
InChI 键 |
GDQFEHNDGJNMBV-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Ethoxy-3-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499004.png)
![5-[(4-Ethoxy-3-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499005.png)

![{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE](/img/structure/B499009.png)
![{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499011.png)
![{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499013.png)
![4-amino-N-[2-({[5-(4-chlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499014.png)

![3-(3,4-dimethoxyphenyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide](/img/structure/B499016.png)
![4-tert-butyl-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B499017.png)

![[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B499023.png)
![2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B499025.png)

